5-Bromo-1-hexeno

Descripción general

Descripción

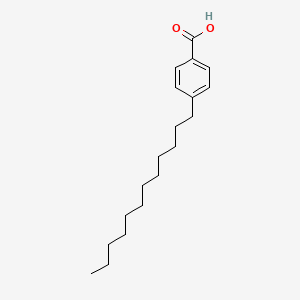

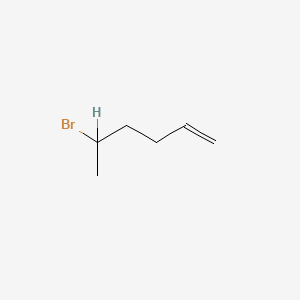

5-Bromo-1-hexene is a chemical compound with the molecular formula C6H11Br . It has an average mass of 163.055 Da and a monoisotopic mass of 162.004410 Da .

Synthesis Analysis

While specific synthesis methods for 5-Bromo-1-hexene were not found in the search results, it’s worth noting that bromination of alkenes is a common reaction in organic chemistry. The reaction typically involves the use of a bromine-containing reagent and a catalyst .Molecular Structure Analysis

The molecular structure of 5-Bromo-1-hexene consists of a six-carbon chain with a double bond at the first carbon and a bromine atom attached to the fifth carbon . The molecule has three freely rotating bonds .Physical And Chemical Properties Analysis

5-Bromo-1-hexene has a density of 1.2±0.1 g/cm3, a boiling point of 143.9±9.0 °C at 760 mmHg, and a vapor pressure of 6.6±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 36.5±3.0 kJ/mol and a flash point of 42.2±6.7 °C . The compound has a refractive index of 1.459 and a molar refractivity of 37.3±0.3 cm3 .Aplicaciones Científicas De Investigación

Catálisis

Este compuesto se utiliza en procesos catalíticos, particularmente en la inmovilización de nanopartículas catalíticas de paladio en reactores microfluídicos . Tales aplicaciones son cruciales en el desarrollo de catalizadores más eficientes y selectivos para procesos químicos industriales.

Investigación de Radiólisis

En el campo de la radiólisis, se ha estudiado el 5-Bromo-1-hexeno por sus propiedades de captura de electrones . Comprender su comportamiento bajo radiación puede ayudar en el desarrollo de materiales resistentes a la radiación o en el estudio de reacciones inducidas por radiación en sistemas orgánicos.

Mecanismo De Acción

Target of Action

5-Bromo-1-hexene, also known as 5-bromohex-1-ene, is a brominated alkene . The primary targets of this compound are carbon-carbon double bonds in organic molecules. The bromine atom in the compound is highly reactive and can readily participate in addition reactions with these double bonds .

Mode of Action

The mode of action of 5-Bromo-1-hexene involves an electrophilic addition reaction . The bromine atom in the compound is highly polarizable, and the approaching pi bond in the alkene induces a dipole in the bromine molecule . This results in the breaking of the double bond and the attachment of a bromine atom to each carbon .

Biochemical Pathways

The primary biochemical pathway affected by 5-Bromo-1-hexene is the electrophilic addition of halogens to alkenes . This reaction results in the formation of vicinal dihalides, compounds with two halogen atoms on adjacent carbons . The downstream effects of this reaction depend on the specific context and can lead to various organic synthesis outcomes.

Safety and Hazards

When handling 5-Bromo-1-hexene, personal protective equipment and face protection should be worn . It’s important to ensure adequate ventilation and avoid contact with skin, eyes, and clothing . Ingestion and inhalation should be avoided, and the compound should be kept away from open flames, hot surfaces, and sources of ignition .

Propiedades

IUPAC Name |

5-bromohex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c1-3-4-5-6(2)7/h3,6H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAXFFLNNULCFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963400 | |

| Record name | 5-Bromohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4558-27-4 | |

| Record name | 5-Bromo-1-hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004558274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromohex-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B1606963.png)

![2-Mercapto-6-{[(4-methylphenyl)thio]-methyl}pyrimidin-4(3H)-one](/img/structure/B1606973.png)